molecular formula C6H7N5 B15235062 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B15235062
M. Wt: 149.15 g/mol
InChI Key: KCFKVTWZWZZMEG-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formamide under reflux conditions . Another approach includes the use of substituted acrylic acids and amidines in the presence of catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDKs and other molecular targets makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H7N5/c1-3-4-2-8-11-5(4)10-6(7)9-3/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

KCFKVTWZWZZMEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)N

Origin of Product

United States

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